molecular formula C7H6BrCl2N B15331202 3-(Bromomethyl)-4,6-dichloro-2-methylpyridine

3-(Bromomethyl)-4,6-dichloro-2-methylpyridine

Cat. No.: B15331202
M. Wt: 254.94 g/mol
InChI Key: HHNBKCZLPXLLRT-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4,6-dichloro-2-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromomethyl, dichloro, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4,6-dichloro-2-methylpyridine typically involves the bromination of 4,6-dichloro-2-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4,6-dichloro-2-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

    Oxidation: Products include carboxylic acids and ketones.

    Coupling Reactions: Products include various substituted pyridines with different functional groups.

Scientific Research Applications

3-(Bromomethyl)-4,6-dichloro-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4,6-dichloro-2-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-4,6-dichloro-2-methylpyridine
  • 3-(Fluoromethyl)-4,6-dichloro-2-methylpyridine
  • 3-(Iodomethyl)-4,6-dichloro-2-methylpyridine

Uniqueness

3-(Bromomethyl)-4,6-dichloro-2-methylpyridine is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro, fluoro, and iodo analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide variety of derivatives through nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C7H6BrCl2N

Molecular Weight

254.94 g/mol

IUPAC Name

3-(bromomethyl)-4,6-dichloro-2-methylpyridine

InChI

InChI=1S/C7H6BrCl2N/c1-4-5(3-8)6(9)2-7(10)11-4/h2H,3H2,1H3

InChI Key

HHNBKCZLPXLLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)CBr

Origin of Product

United States

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